Melting Point and Stability: Benzyl vs. Unsubstituted Core
The 8-benzyl substitution significantly elevates the melting point of 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one to a range of 168–170 °C [1]. This is a stark contrast to the unsubstituted core scaffold, 1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS 29177-26-2), for which a melting point is not routinely reported by major vendors, suggesting a lower, less stable melting point or an oily/liquid state at room temperature . The high, sharp melting point of the benzyl derivative is a critical quality attribute indicating high crystallinity and purity, which directly correlates with improved shelf-life stability and ease of handling during weighing and formulation.
| Evidence Dimension | Melting Point (Physical Stability Indicator) |
|---|---|
| Target Compound Data | 168–170 °C |
| Comparator Or Baseline | 1-Thia-4,8-diazaspiro[4.5]decan-3-one (CAS 29177-26-2) |
| Quantified Difference | No melting point reported; likely liquid or low-melting solid |
| Conditions | Reported vendor data for neat compounds |
Why This Matters
A higher melting point ensures superior long-term storage stability and simplifies accurate weighing in a laboratory setting, reducing procurement and experimental variability.
- [1] Chembase.cn. 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. Product ID: AE-0761. CAS 32533-11-2. View Source
